2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole
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Overview
Description
2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole is a complex organic compound that features a chlorophenyl group, a furan ring, and a nitroethyl group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Nitroethyl Group: The nitroethyl group can be added through a nitration reaction, where the indole derivative reacts with a nitrating agent like nitric acid in the presence of sulfuric acid.
Incorporation of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki coupling, using a furan boronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Products may include furanones or other oxygenated derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products may include various substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects and used in drug development.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential enzymes. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-1H-indole: Lacks the furan and nitroethyl groups, making it less complex.
3-(furan-2-yl)-1H-indole: Lacks the chlorophenyl and nitroethyl groups.
2-(4-chlorophenyl)-3-nitro-1H-indole: Lacks the furan group.
Uniqueness
2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole is unique due to the combination of the chlorophenyl, furan, and nitroethyl groups attached to the indole core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-14-9-7-13(8-10-14)20-19(15-4-1-2-5-17(15)22-20)16(12-23(24)25)18-6-3-11-26-18/h1-11,16,22H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZXFYPBMSIYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C(C[N+](=O)[O-])C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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